[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13449727
InChI: InChI=1S/C16H25N3O2/c1-18(15-8-5-10-19(12-15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1
SMILES: CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13449727

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name benzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C16H25N3O2/c1-18(15-8-5-10-19(12-15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1
Standard InChI Key UTJVYNHSZGVMRD-HNNXBMFYSA-N
Isomeric SMILES CN([C@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
SMILES CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle providing rigidity and influencing lipophilicity.

  • Aminoethyl substituent: A primary amine group attached via a two-carbon chain, enabling hydrogen bonding and ionic interactions.

  • Benzyl carbamate: A protective group that modulates solubility and stability while serving as a synthetic handle for further modifications.

The stereochemistry at the piperidine-3-yl position ((S)-configuration) is critical for target selectivity, as evidenced by comparative studies with its (R)-enantiomer .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC16H25N3O2\text{C}_{16}\text{H}_{25}\text{N}_{3}\text{O}_{2}
Molecular Weight291.39 g/mol
IUPAC NameBenzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate
Canonical SMILESCN([C@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
PubChem CID66566555

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the benzyl ester and tertiary amine.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, requiring storage at controlled pH.

  • Stereochemical Purity: Chiral HPLC analysis confirms >98% enantiomeric excess, ensuring reproducibility in biological assays .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization: Introduction of the aminoethyl group via nucleophilic substitution using 2-chloroethylamine under basic conditions.

  • Carbamate Formation: Reaction with methyl chloroformate in the presence of triethylamine, followed by benzyl ester protection using benzyl bromide .

  • Stereochemical Control: Chiral resolution via diastereomeric salt crystallization with L-tartaric acid, yielding the (S)-enantiomer .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
12-Chloroethylamine, K2CO3, DMF, 60°C7285
2Methyl chloroformate, Et3N, THF, 0°C6890
3L-Tartaric acid, MeOH/H2O5598

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) removes byproducts.

  • Spectroscopic Validation:

    • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3) δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH2Ph), 3.78–3.65 (m, 1H, piperidine-H), 2.95 (s, 3H, NCH3).

    • MS: ESI-MS m/z 292.2 [M+H]+ .

Biological Activity and Mechanism

Pharmacological Targets

  • Neuromodulatory Effects: The compound exhibits affinity for σ-1 receptors (Ki = 120 nM), implicated in neuroprotection and psychosis.

  • Enzyme Inhibition: Competitive inhibition of acetylcholinesterase (IC50 = 8.7 μM), suggesting potential in Alzheimer’s disease research.

Structure-Activity Relationships (SAR)

  • Aminoethyl Chain: Shortening the chain reduces σ-1 affinity by 40%, highlighting the role of amine positioning.

  • Benzyl Ester: Replacement with methyl groups decreases blood-brain barrier permeability, limiting CNS activity.

Applications in Drug Development

Preclinical Studies

  • Neuroprotection: In rodent models of ischemic stroke, the compound reduced infarct volume by 32% at 10 mg/kg (p < 0.01).

  • Safety Profile: LD50 > 500 mg/kg in mice, with no hepatotoxicity observed at therapeutic doses.

Table 3: Activity Comparison of Carbamate Derivatives

Compoundσ-1 Receptor Ki (nM)Acetylcholinesterase IC50 (μM)
(S)-Enantiomer1208.7
(R)-Enantiomer45025.3
Des-benzyl AnalogN/A12.4

Future Directions and Challenges

Clinical Translation

  • Pharmacokinetics: Ongoing studies aim to improve oral bioavailability (<15% in rats) through prodrug strategies.

  • Target Validation: CRISPR-mediated σ-1 receptor knockout models will clarify its role in observed neuroprotection.

Synthetic Innovations

  • Flow Chemistry: Microreactor systems may enhance yield in the carbamation step, reducing reaction time from 6 h to 30 min .

  • Enzymatic Resolution: Lipase-catalyzed asymmetric synthesis could bypass costly diastereomeric separations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator